
2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the bromopyridine moiety. One common method for synthesizing azetidines is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is known for its high regio- and stereoselectivity, making it an efficient method for constructing azetidine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic substitution reactions, reduction of β-lactams, or ring-opening of azabicyclobutanes .
化学反应分析
Types of Reactions
2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride has several scientific research applications, including:
作用机制
The mechanism of action of 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to enhance the pharmacokinetic properties and metabolic stability of the compound . The exact molecular targets and pathways may vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 2-(Azetidin-3-yl)-3-bromopyridine hydrochloride
- 2-(Azetidin-3-yloxy)pyrazine hydrochloride
- Methyl 2-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride
Uniqueness
2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride is unique due to its specific combination of the azetidine ring and the bromopyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H10BrClN2O |
|---|---|
分子量 |
265.53 g/mol |
IUPAC 名称 |
2-(azetidin-3-yloxy)-6-bromopyridine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-7-2-1-3-8(11-7)12-6-4-10-5-6;/h1-3,6,10H,4-5H2;1H |
InChI 键 |
OIJUSPGAWKJDPS-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)OC2=NC(=CC=C2)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11857431.png)
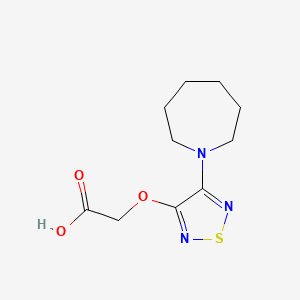
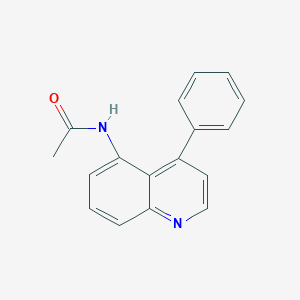
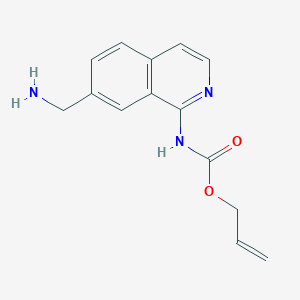
![3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one](/img/structure/B11857481.png)

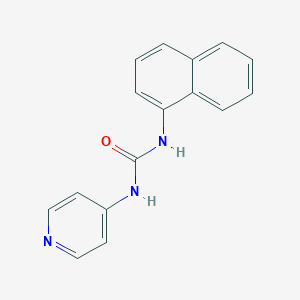
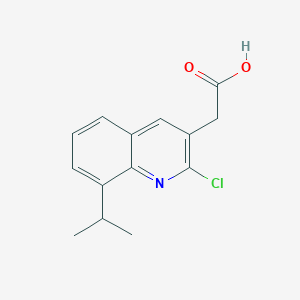
![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B11857498.png)

![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)
![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11857531.png)

![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)
